Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Overview
Description
Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a heterocyclic organic compound with a molecular weight of 297.11 .
Molecular Structure Analysis
The molecular formula of Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is C11H9BrN2O3 . The InChI code for this compound is 1S/C11H9BrN2O3/c1-2-17-11(16)9-10(15)14-7-4-3-6(12)5-8(7)13-9/h3-5H,2H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Structural Analysis : Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is involved in various synthesis processes. For instance, its treatment with bromine in aqueous acetic acid yields ethyl 2-bromo-1,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate and its 9-bromo-substituted isomer. These processes are important for understanding the structural features of major and minor reaction products in chemical synthesis (Ukrainets et al., 2013).
Anticancer Activity and EGFR-TK Inhibition : Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is a precursor in synthesizing compounds with significant anticancer activity. Research shows that derivatives of this compound exhibit noteworthy anti-proliferative effects against various cancer cell lines, such as HCT116, HePG2, and MCF7. Moreover, they demonstrate strong EGFR inhibitory activity, suggesting their potential as promising anticancer agents (Ahmed et al., 2020).
Intermediate in Divergent Synthesis : This compound serves as a key intermediate for the divergent synthesis of various fluoroquinolones. These fluoroquinolones are potent topoisomerase II inhibitors, demonstrating significant potential for clinical applications, especially in the context of antibiotic development (Zhang et al., 2010).
Antimicrobial Activity : Research indicates that derivatives of ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate exhibit antimicrobial activity. Such compounds are used to synthesize novel heterocyclic systems with potential antibacterial and antifungal properties, contributing to the development of new antimicrobial agents (Moustafa & Elossaily, 2002).
Safety and Hazards
properties
IUPAC Name |
ethyl 7-bromo-3-oxo-4H-quinoxaline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-10(15)14-7-4-3-6(12)5-8(7)13-9/h3-5H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIIAQCJJOJJDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593185 | |
Record name | Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
223711-74-8 | |
Record name | Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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